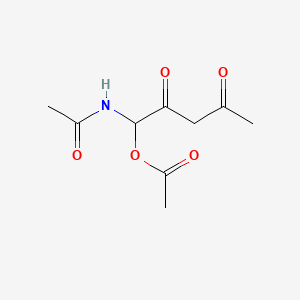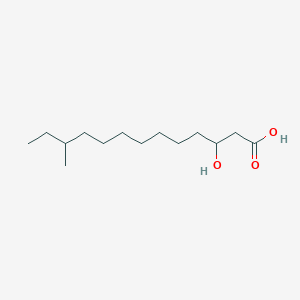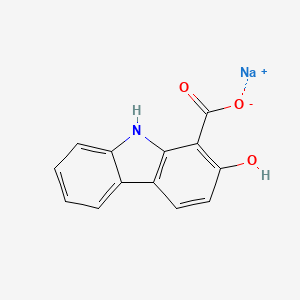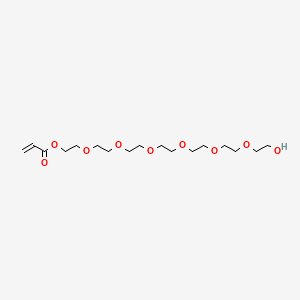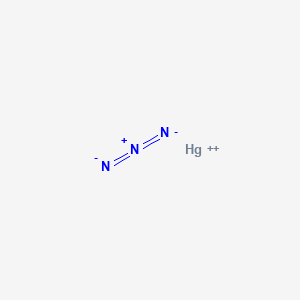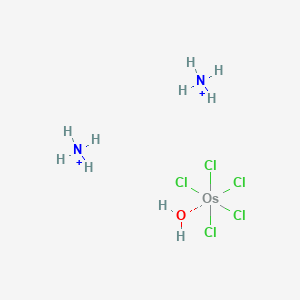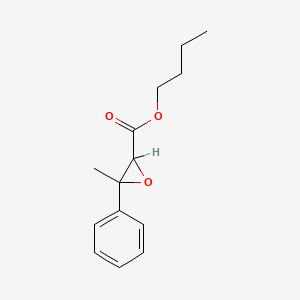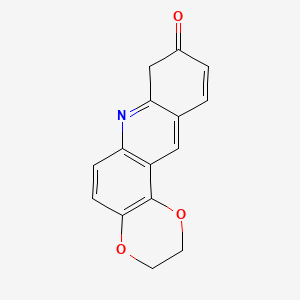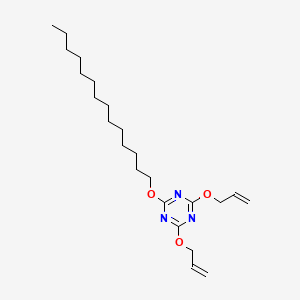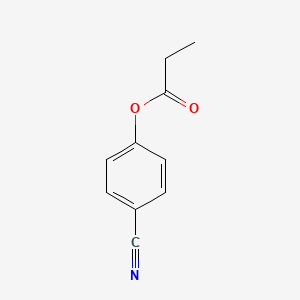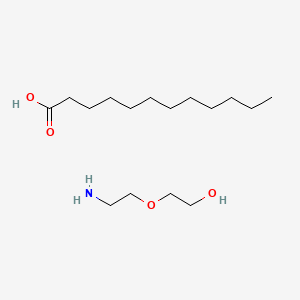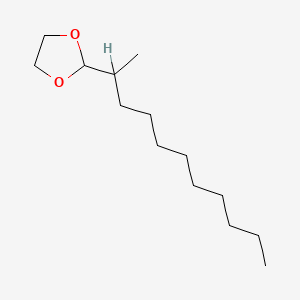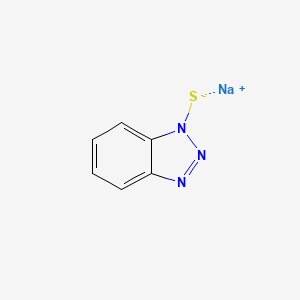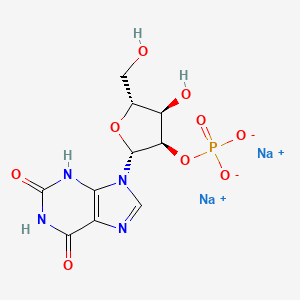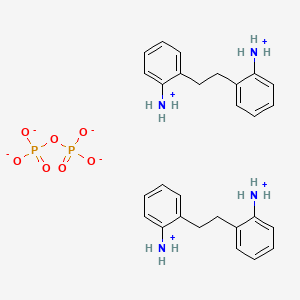
2,2'-Ethylenedianilinium tetrahydrogen diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is a chemical compound with the molecular formula C28H36N4O7P2 and a molecular weight of 602.555562. It is also known by other names such as 2,2’-ethylenedianiline diphosphate and 2,2’-diaminobibenzyl diphosphate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-ethylenedianilinium tetrahydrogen diphosphate typically involves the reaction of 2,2’-ethylenedianiline with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2’-Ethylenedianiline} + \text{Phosphoric Acid} \rightarrow \text{2,2’-Ethylenedianilinium tetrahydrogen diphosphate} ]
The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods also include purification steps to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2,2’-Ethylenedianilinium tetrahydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in simpler, reduced forms of the compound .
科学研究应用
2,2’-Ethylenedianilinium tetrahydrogen diphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2,2’-Ethylenedianiline diphosphate
- 2,2’-Diaminobibenzyl diphosphate
- 2,2’-Ethylenebisaniline bisphosphate
Uniqueness
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
属性
CAS 编号 |
93045-02-4 |
|---|---|
分子式 |
C28H36N4O7P2 |
分子量 |
602.6 g/mol |
IUPAC 名称 |
[2-[2-(2-azaniumylphenyl)ethyl]phenyl]azanium;phosphonato phosphate |
InChI |
InChI=1S/2C14H16N2.H4O7P2/c2*15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16;1-8(2,3)7-9(4,5)6/h2*1-8H,9-10,15-16H2;(H2,1,2,3)(H2,4,5,6) |
InChI 键 |
KPDUBXBJUJLXQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


